Product packaging for 3-Phenylpyrrolo[2,1-a]isoquinoline(Cat. No.:CAS No. 20958-78-5)

3-Phenylpyrrolo[2,1-a]isoquinoline

Cat. No.: B11870517
CAS No.: 20958-78-5
M. Wt: 243.3 g/mol
InChI Key: UZQPFYCFSVHWSU-UHFFFAOYSA-N
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Description

3-Phenylpyrrolo[2,1-a]isoquinoline is a chemical scaffold of high interest in medicinal chemistry and drug discovery, particularly in the development of novel anti-cancer agents . This compound belongs to the class of pyrrolo[2,1-a]isoquinoline (PIQ) derivatives, which are structural components of several potent natural alkaloids, such as the lamellarins . These natural products and their synthetic analogs have demonstrated a remarkable array of biological properties, including significant cytotoxicity against a wide range of cancer cell lines and the ability to circumvent multidrug resistance (MDR) in tumors . The core pyrrolo[2,1-a]isoquinoline structure is a key intermediate for synthesizing these biologically active alkaloids . Research into related PIQ compounds has shown that their mechanism of action often involves the inhibition of crucial cellular targets like DNA topoisomerase I, an enzyme essential for DNA replication and a validated target in cancer therapy . Furthermore, specific derivatives have been identified as potent inhibitors of efflux pumps like P-glycoprotein (P-gp), which are responsible for multidrug resistance in cancer cells, thereby potentially enhancing the efficacy of conventional chemotherapeutics . The presence of the phenyl substituent in the 3-position is a common feature in many bioactive synthetic analogs, making this compound a valuable building block for further structural diversification and SAR studies . This product is intended for research purposes to explore these and other potential biological mechanisms. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13N B11870517 3-Phenylpyrrolo[2,1-a]isoquinoline CAS No. 20958-78-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20958-78-5

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

3-phenylpyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C18H13N/c1-2-7-15(8-3-1)17-10-11-18-16-9-5-4-6-14(16)12-13-19(17)18/h1-13H

InChI Key

UZQPFYCFSVHWSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C3N2C=CC4=CC=CC=C43

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Phenylpyrrolo 2,1 a Isoquinoline and Analogous Structures

Strategic Approaches to Pyrrolo[2,1-a]isoquinoline (B1256269) Core Construction

The synthesis of the pyrrolo[2,1-a]isoquinoline core can be broadly categorized into methods that construct the pyrrole (B145914) ring onto a pre-existing isoquinoline (B145761) moiety and those that form the isoquinoline ring as the final key step. researchgate.netbohrium.com Among the various strategies, those involving the formation of the five-membered pyrrole ring have gained considerable traction due to their versatility and the ready availability of isoquinoline precursors. rsc.orgresearchgate.net

Key strategies for the construction of the pyrrolo[2,1-a]isoquinoline framework include:

1,3-Dipolar Cycloaddition Reactions: This is one of the most powerful and widely employed methods, utilizing isoquinolinium N-ylides as 1,3-dipoles which react with various dipolarophiles. researchgate.netnih.govresearchgate.net This approach allows for the straightforward and often stereocontrolled formation of the pyrrole ring.

Multicomponent Reactions: These reactions offer an efficient and atom-economical approach to synthesize complex pyrrolo[2,1-a]isoquinoline derivatives in a single step from simple starting materials. bohrium.comnih.gov

Transition-Metal-Catalyzed Cyclizations: Various transition metals, including copper, rhodium, and cobalt, have been used to catalyze the formation of the pyrrolo[2,1-a]isoquinoline system. bohrium.comresearchgate.net

Electrocyclization and Heck Cyclization Pathways: These methods provide alternative routes to the target scaffold, often involving intramolecular cyclization processes. researchgate.net

[3+2] Cycloaddition Reactions in Pyrrolo[2,1-a]isoquinoline Synthesis

The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, stands out as a cornerstone for the synthesis of the pyrrolo[2,1-a]isoquinoline nucleus. nih.govacs.org This reaction involves the combination of a 1,3-dipole, in this case, an isoquinolinium N-ylide, with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org The versatility of this reaction allows for the introduction of a wide range of substituents onto the pyrrole ring, leading to a high degree of molecular diversity. nih.gov

1,3-Dipolar Cycloadditions Involving Isoquinolinium N-Ylides

Isoquinolinium N-ylides are reactive intermediates that can be readily generated in situ from the corresponding isoquinolinium salts by deprotonation with a base. nih.govsharif.edu These ylides behave as azomethine ylides, which are 1,3-dipoles of the allyl anion type, and readily participate in cycloaddition reactions. wikipedia.orgnih.gov The stability and reactivity of the ylide can be tuned by the nature of the substituent on the exocyclic carbon atom. nih.gov

The general mechanism for the generation of isoquinolinium N-ylides and their subsequent [3+2] cycloaddition is depicted below:

General scheme for the 1,3-dipolar cycloaddition of isoquinolinium N-ylides

The reaction of isoquinolinium N-ylides with acetylenic dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a well-established method for the synthesis of fully aromatized pyrrolo[2,1-a]isoquinolines. rsc.org The reaction typically proceeds with high regioselectivity, affording a single major product. nih.gov

For instance, the one-pot, three-component reaction of isoquinoline, a 2-bromoacetophenone (B140003) derivative, and a non-symmetrical acetylenic dipolarophile in the presence of 1,2-epoxypropane as a proton scavenger provides a direct route to substituted pyrrolo[2,1-a]isoquinolines. nih.govresearchgate.net

Table 1: Synthesis of Pyrrolo[2,1-a]isoquinolines via 1,3-Dipolar Cycloaddition with Acetylenic Dipolarophiles nih.gov
EntryR1R2R3ProductYield (%)
1HCOOCH3COOCH3Methyl 3-benzoyl-pyrrolo[2,1-a]isoquinoline-1-carboxylate-
2ClCOOCH3COOCH3Methyl 3-(2-chlorobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate60
3NO2COOC2H5HEthyl 3-(2-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate69
42-NaphthylCOOC2H5HEthyl 3-(2-Naphthoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate67

The reaction of isoquinolinium N-arylimides with acetylenic dipolarophiles also leads to the formation of cycloadducts, which can sometimes undergo rearrangements. documentsdelivered.com

When isoquinolinium N-ylides react with olefinic dipolarophiles, the initial products are tetrahydropyrrolo[2,1-a]isoquinolines. rsc.org These primary adducts can often be aromatized through subsequent oxidation or elimination reactions to yield the corresponding pyrrolo[2,1-a]isoquinolines. The stereochemistry of the olefin is generally retained in the cycloadduct.

The reaction of isoquinolinium ylides with various olefins has been shown to produce 1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolines. For example, the reaction of the ylide generated from N-methoxycarbonylmethylisoquinolinium bromide with methyl maleate (B1232345) and methyl fumarate (B1241708) yields the corresponding isomeric cycloadducts, demonstrating the stereospecificity of the reaction.

Table 2: Reaction of Isoquinolinium Ylides with Olefinic Dipolarophiles
EntryOlefinProductYield (%)
1Methyl maleateDimethyl 1,2-cis-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate-
2Methyl fumarateDimethyl 1,2-trans-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate-
3Acrylonitrile1-Cyano-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-

Recent advancements in this field have led to the development of novel cycloaddition strategies that proceed via decarboxylative or dehydrofluorinative pathways. These methods offer alternative routes to functionalized pyrrolo[2,1-a]isoquinolines under mild conditions.

A notable example is the decarboxylative/dehydrofluorinative formal [3+2] cycloaddition-aromatization of isoquinolinium N-ylides with difluoroenoxysilanes. This methodology provides a facile and direct route to highly functionalized fluorinated pyrrolo[2,1-a]isoquinolines in good to excellent yields.

The development of diastereoselective [3+2] cycloaddition reactions is of significant interest for the synthesis of chiral pyrrolo[2,1-a]isoquinoline derivatives. The use of chiral auxiliaries on the dipolarophile or the isoquinolinium ylide can effectively control the stereochemical outcome of the reaction.

For example, the 1,3-dipolar cycloaddition of isoquinolinium azomethine ylides with enantiopure 3-p-tolylsulfinylacrylonitriles has been shown to produce enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives. researchgate.net The facial selectivity of the cycloaddition is completely controlled by the configuration of the sulfinyl sulfur atom. researchgate.net Similarly, diastereoselective cycloadditions have been achieved using chiral cyclic 2-amidodienes, leading to optically enriched isoquinuclidines. nih.gov These methods highlight the potential for creating stereochemically complex molecules with high precision. nih.govacs.org

Cascade and Tandem Cycloaddition Sequences

Cascade and tandem reactions, particularly those involving cycloadditions, offer an elegant and efficient pathway to assemble complex molecular architectures like the pyrrolo[2,1-a]isoquinoline core from simple starting materials in a single operation. These processes minimize waste and purification steps, aligning with the principles of green chemistry.

A notable example is the triethylamine-mediated reaction of carbonyl-stabilized isoquinolinium ylides with push-pull nitro heterocycles, such as 3-nitrobenzofurans or 1-Ts-/1-Ms-3-nitroindoles. This one-pot transformation proceeds through a formal [3+2]-cycloaddition, leading to the formation of various substituted pyrrolo[2,1-a]isoquinolines in good to high yields. The reaction involves a double dearomatization of both the isoquinoline and the nitro heterocycle, followed by a ring-opening of the intermediate and subsequent elimination of nitrous acid. In certain cases, where the enolization of the intermediate is difficult, the [3+2]-cycloadducts can be isolated as the final products. rsc.org

Another approach involves a three-component domino reaction. For instance, new C³-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines can be synthesized from 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and various CH-acids in anhydrous acetonitrile (B52724) under microwave irradiation. researchgate.net This method provides a rapid and efficient entry to highly functionalized pyrroloisoquinolines. researchgate.net

Furthermore, the synthesis of pyrrolo[2,1-a]isoquinoline derivatives has been achieved through one-pot, three-component 1,3-dipolar cycloaddition reactions. These reactions can be initiated from isoquinoline, 2-bromoacetophenones, and various unsymmetrical acetylenic dipolarophiles, using 1,2-epoxypropane as the solvent. nih.gov

Table 1: Examples of Cascade and Tandem Cycloaddition Sequences

Starting MaterialsReagents and ConditionsProduct TypeYield
Isoquinolinium ylide precursors, push-pull nitro heterocycles (e.g., 3-nitrobenzofurans)Et3N, one-potSubstituted pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolinesGood to high
1-Aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, CH acidsMicrowave irradiation, 130°C, anhydrous acetonitrileC³-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolinesAcceptable to good (17–72%)
Isoquinoline, 2-bromoacetophenones, acetylenic dipolarophiles1,2-EpoxypropanePyrrolo[2,1-a]isoquinoline derivatives-

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering powerful and versatile methods for the construction of complex heterocyclic frameworks like 3-phenylpyrrolo[2,1-a]isoquinoline. Various metals, including copper, ruthenium, palladium, and tungsten, have been successfully employed to catalyze the key bond-forming steps in the synthesis of this scaffold.

Copper-Catalyzed Methodologies

Copper catalysts are attractive due to their low cost and unique reactivity. A copper-catalyzed cascade reaction has been developed for the synthesis of rsc.orgnih.govrsc.orgtriazolo[5,1-a]isoquinoline derivatives, which are structurally analogous to the pyrrolo[2,1-a]isoquinoline system. This method proceeds under mild conditions and provides the N-fused heterocycles in good to excellent yields. acs.orgscispace.com

More directly, a copper-catalyzed synthesis of pyrrolo[2,1-a]isoquinolines has been achieved using terminal alkynes, aldehydes, and tetrahydroisoquinolines. This process involves a cascade sequence of condensation, Mannich-type addition, oxidation, and cyclization, affording a variety of pyrrolo[2,1-a]isoquinolines in yields ranging from 17-69%. nih.govacs.org The resulting products can be further modified through simple chemical transformations to access highly functionalized molecules. nih.gov

Table 2: Copper-Catalyzed Synthesis of Pyrrolo[2,1-a]isoquinoline and Analogs

Starting MaterialsCatalyst SystemReaction TypeYield
Terminal alkynes, aldehydes, tetrahydroisoquinolinesCopper catalystCondensation/Mannich-type addition/oxidation/cyclization cascade17-69%
Unsymmetrical 1,2-bis(phenylethynyl)benzenes, NaN3Copper catalystSelective cascade cyclizationModerate to good

Ruthenium-Catalyzed Transformations

Ruthenium catalysts have shown remarkable efficiency in C-H activation and annulation reactions. The total synthesis of lamellarin D and H, which contain the pyrrolo[2,1-a]isoquinoline core, has been accomplished using a Ru(II)-catalyzed [3+2] annulation strategy to construct the central pyrrole ring. nih.gov A key feature of some of these syntheses is the use of green solvents like PEG-400 for various Ru(II)-catalyzed C-H activations. For example, the annulation of an enamide with a diarylalkyne can produce a 2,3-diarylpyrrole-5-carboxylate, a key intermediate for the synthesis of lamellarins. nih.gov

Palladium-Catalyzed Cyclizations

Palladium catalysts are widely used for cross-coupling and cyclization reactions. The synthesis of pyrroloisoquinolines can be achieved through intramolecular palladium-catalyzed direct arylation versus Heck reactions. The chemoselectivity between these two pathways can be controlled by the choice of the palladium catalyst and ligands. For instance, using Pd(OAc)2 can favor C-H activation, while Pd(PPh3)4 can promote the Heck reaction. thieme-connect.de This dual methodology holds potential for creating libraries of heterocyclic compounds. thieme-connect.de

Tungsten-Catalyzed Photocatalytic Reactions

Photocatalysis using tungsten has emerged as a powerful and environmentally friendly synthetic tool. A photo-induced tungsten-catalyzed cascade synthesis has been developed for pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate. This reaction involves a [3+2] cycloaddition aromatization of a dihydroisoquinoline ester and maleic anhydride (B1165640) or an acrylate. The photochemical process tolerates a wide range of functional groups, including esters, cyano groups, ketones, bromides, and alkenes. Mechanistic studies have revealed the crucial role of an in-situ generated ion-pair intermediate. nih.gov

Table 3: Tungsten-Catalyzed Photocatalytic Synthesis

Starting MaterialsCatalyst SystemReaction TypeKey Features
Dihydroisoquinoline ester, maleic anhydride/acrylateTungsten photocatalyst[3+2] cycloaddition aromatization cascadePhoto-induced, tolerates various functional groups

Exploration of Other Metal Catalysts

Besides the metals discussed above, other transition metals have been explored for the synthesis of the pyrrolo[2,1-a]isoquinoline scaffold.

Rhodium: Rhodium-catalyzed reactions have proven effective for constructing this heterocyclic system. A convenient synthesis of pyrrolo[2,1-a]isoquinolinium salts from 1-pyrrolines and alkynes proceeds via a rhodium-catalyzed C-H functionalization/N-annulation tandem reaction. This protocol is characterized by its good substrate tolerance, mild reaction conditions, and high yields. nih.gov A [Cp*RhCl2]2/KOAc catalytic system has also been used for the one-pot, three-component synthesis of polysubstituted isoquinolines from acetophenones, hydroxylamine (B1172632), and internal alkynes. nih.gov

Cobalt: Cobalt complexes have been employed as catalysts in [3+2] dipolar cycloadditions between azomethine ylides and dipolarophiles to construct the pyrrolo[2,1-a]isoquinoline framework. researchgate.net

Iron: An iron-catalyzed three-component cascade reaction of tetrahydroisoquinolines, arylacyl bromides, and nitroolefins has been developed to produce highly functionalized pyrrolo[2,1-a]isoquinolines in moderate to good yields. This reaction proceeds through an N-alkylation/oxidative 1,3-dipolar cycloaddition/elimination/aromatization sequence. researchgate.net

Table 4: Other Metal-Catalyzed Syntheses

MetalStarting MaterialsReaction TypeProduct
Rhodium1-Pyrrolines, alkynesC-H functionalization/N-annulation tandem reactionPyrrolo[2,1-a]isoquinolinium salts
CobaltAzomethine ylides, dipolarophiles[3+2] dipolar cycloadditionPyrrolo[2,1-a]isoquinolines
IronTetrahydroisoquinolines, arylacyl bromides, nitroolefinsN-alkylation/oxidative 1,3-dipolar cycloaddition/elimination/aromatization cascadeHighly functionalized pyrrolo[2,1-a]isoquinolines

Metal-Free Approaches to Pyrrolo[2,1-a]isoquinolines

The development of metal-free synthetic strategies is a cornerstone of modern organic chemistry, aiming to reduce cost, toxicity, and environmental impact associated with metal catalysts. Significant strides have been made in the metal-free synthesis of pyrrolo[2,1-a]isoquinolines through various innovative techniques.

Visible-Light-Mediated Metal-Free Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. While a direct metal-free, visible-light-mediated synthesis of this compound is an area of ongoing research, related structures have been successfully synthesized using this approach, indicating its high potential. For instance, a metal-free photocatalytic method for the synthesis of 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives has been developed using the organic dye Eosin Y as a low-cost and readily available photocatalyst. rsc.org This reaction proceeds in moderate to good yields under mild conditions, tolerating a wide range of substrates. rsc.org The success of this methodology in constructing the core isoquinoline structure paves the way for its application in the synthesis of the target pyrrolo[2,1-a]isoquinoline system.

Furthermore, the synthesis of the closely related indolo[2,1-a]isoquinoline core structure has been achieved through a visible-light-induced radical cascade cyclization. This redox-neutral reaction features mild conditions and demonstrates exceptional functional group tolerance, providing a variety of valuable derivatives in good to excellent yields. rsc.org These examples strongly suggest the feasibility of a metal-free, visible-light-driven strategy for the synthesis of this compound.

Domino Reaction Sequences

Domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and atom economy. A convenient, and largely metal-free, protocol for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines has been established through a two-component domino reaction. This approach utilizes 1-aroyl-3,4-dihydroisoquinolines and various α,β-unsaturated compounds such as ketones, nitroalkenes, and acrylonitrile. nih.gov Depending on the specific substrates, the reaction can be effectively carried out in trifluoroethanol (TFE) under reflux or through microwave irradiation, with only a few examples requiring a transition metal catalyst. nih.gov This method provides access to pyrrolo[2,1-a]isoquinolines with diverse electron-withdrawing substituents at the C-2 position.

The following table summarizes the scope of this domino reaction with different Michael acceptors:

Entry1-Aroyl-3,4-dihydroisoquinolineMichael AcceptorConditionsProductYield (%)
11-Benzoyl-3,4-dihydroisoquinolineMethyl vinyl ketoneTFE, reflux2-Acetyl-3-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline85
21-Benzoyl-3,4-dihydroisoquinolineAcrylonitrileTFE, reflux2-Cyano-3-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline78
31-Benzoyl-3,4-dihydroisoquinolineNitrostyreneMW, 120 °C2-Nitro-1,3-diphenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline65

Rearrangement-Based Syntheses (e.g., 1,2-Rearrangements)

Rearrangement reactions provide a powerful avenue for skeletal diversification and the construction of complex molecular frameworks from simpler precursors. An efficient, metal-free approach to previously unknown furo[2′,3′:2,3]pyrrolo[2,1-a]isoquinoline derivatives has been developed from readily available 1-R-1-ethynyl-2-vinylisoquinolines. nih.gov This transformation proceeds through a cascade of reactions, including a key 1,2-rearrangement step, in hexafluoroisopropanol (HFIP) at room temperature. nih.gov The addition of glacial acetic acid has been found to significantly enhance the yields of the resulting spirolactone products. nih.gov

The proposed mechanism involves the initial formation of a pyrrole ring followed by a proton migration and a subsequent rsc.orgjournalijar.com-shift. A Wagner-Meerwein type 1,2-rearrangement then occurs, leading to an intermediate that undergoes lactonization to furnish the final furo[2′,3′:2,3]pyrrolo[2,1-a]isoquinoline derivatives. nih.gov This methodology highlights the utility of rearrangement-based strategies in accessing novel analogs of the pyrrolo[2,1-a]isoquinoline scaffold under metal-free conditions.

Sustainable and Green Chemistry Principles in Pyrrolo[2,1-a]isoquinoline Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of pyrrolo[2,1-a]isoquinolines has benefited from these principles through the use of heterogeneous catalysts and the development of environmentally friendly reaction conditions.

Application of Heterogeneous Nanocatalysts (e.g., Cu NPs decorated microcrystalline cellulose)

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and potential for recyclability. In a notable example of green synthesis, copper nanoparticles (Cu NPs) supported on microcrystalline cellulose (B213188) (MCC) have been employed as an efficient and biodegradable heterogeneous nanocatalyst for the synthesis of pyrrolo[2,1-a]isoquinolines. dntb.gov.uaresearchgate.netresearchgate.net This catalyst facilitates a cascade reaction involving condensation, addition, oxidation, and cyclization events to afford the desired products in good yields. researchgate.net The reaction is typically carried out in 2-Methyl-THF, a more environmentally friendly solvent alternative. dntb.gov.ua The use of a biodegradable support like microcrystalline cellulose further enhances the green credentials of this synthetic method.

Development of Solvent-Free and Environmentally Benign Reaction Conditions

The elimination of volatile organic solvents is a key goal of green chemistry. To this end, solvent-free reaction conditions, often in conjunction with microwave irradiation, have been successfully applied to the synthesis of pyrrolo[2,1-a]isoquinolines. An environmentally benign protocol has been described for the synthesis of substituted pyrrolo[2,1-a]isoquinolines from 3-formyl chromone (B188151) and 2-aryl/alkoxycarbonylmethylisoquinolium bromide. journalijar.comresearchbib.com This reaction utilizes basic alumina (B75360) as a solid support and proceeds under solvent-free conditions with microwave irradiation, leading to excellent yields of the desired products in a short reaction time. journalijar.comresearchbib.com This approach not only avoids the use of harmful solvents but also offers the benefits of energy efficiency and simplified work-up procedures.

The following table summarizes the synthesis of various pyrrolo[2,1-a]isoquinolines under solvent-free, microwave-assisted conditions:

Entry2-Substituted Isoquinolinium BromideProductTime (min)Yield (%)
12-Phenacylisoquinolinium bromide1-(2-Oxo-2-phenylethyl)-2-(2-hydroxyphenyl)pyrrolo[2,1-a]isoquinoline592
22-(4-Chlorophenacyl)isoquinolinium bromide1-(2-(4-Chlorophenyl)-2-oxoethyl)-2-(2-hydroxyphenyl)pyrrolo[2,1-a]isoquinoline790
32-(Ethoxycarbonylmethyl)isoquinolinium bromideEthyl 2-(2-hydroxyphenyl)-1-pyrrolo[2,1-a]isoquinoline-1-carboxylate688

Catalyst Reusability and Efficiency Metrics

The development of sustainable and cost-effective synthetic protocols for pyrrolo[2,1-a]isoquinolines places a strong emphasis on the reusability of catalysts. Heterogeneous catalysts, particularly those immobilized on magnetic nanoparticles, have demonstrated significant promise in this area. These catalysts offer straightforward separation from the reaction mixture using an external magnet, enabling their recovery and subsequent reuse over multiple reaction cycles. This approach not only simplifies product purification but also minimizes catalyst waste, aligning with the principles of green chemistry.

One notable example involves the use of a porphyrin-based covalent organic framework (Por-Ad-COF) as a recyclable photocatalyst for the oxidative [3+2] cycloaddition reaction between tetrahydroisoquinolines and N-substituted maleimides to yield pyrrolo[2,1-a]isoquinoline derivatives. This heterogeneous catalyst was developed to be efficiently recycled and reused in subsequent reactions under aerobic conditions.

While specific Turnover Numbers (TON) and Turnover Frequencies (TOF) are not extensively reported in the literature for the synthesis of this compound, catalyst efficiency is often discussed in terms of catalyst loading and the ability to maintain high product yields over successive cycles. For instance, investigations into photocatalytic oxidative [3+2] cycloadditions have explored the impact of catalyst loading on reaction efficiency, noting that lower catalyst amounts can sometimes lead to diminished yields. In one study, reducing the catalyst loading to 6 mol% resulted in a 55% yield of the desired product. researchgate.net Such studies are crucial for optimizing reaction conditions to maximize output while minimizing catalyst consumption.

The table below summarizes findings on the reusability of various catalysts in the synthesis of pyrrolo[2,1-a]isoquinoline and related heterocyclic structures.

Catalyst Reusability Data

Catalyst Substrate/Reaction Type Reusability Findings
Porphyrin-Based Covalent Organic Framework (Por-Ad-COF) Photocatalytic oxidative [3+2] cycloaddition of tetrahydroisoquinolines and N-substituted maleimides. Reported as an efficient and recyclable heterogeneous photocatalyst.
Fe3O4 Magnetic Nanoparticles (Fe3O4-MNPs) Multi-component synthesis of pyrrolo[2,1-a]isoquinoline derivatives. The catalyst is noted for its reusability, facilitating easy separation and recycling.

Stereoselective Construction of Pyrrolo[2,1-a]isoquinoline Ring Systems

The inherent chirality and biological importance of many pyrrolo[2,1-a]isoquinoline alkaloids have driven the development of sophisticated stereoselective synthetic methods. These strategies aim to control the three-dimensional arrangement of atoms during the formation of the core heterocyclic structure, leading to specific diastereomers or enantiomers. Key among these methods are [3+2] cycloaddition reactions and photocatalytic annulations, which have proven effective in constructing stereochemically defined pyrrolo[2,1-a]isoquinoline scaffolds.

A prevalent and powerful strategy is the [3+2] cycloaddition involving in situ generated azomethine ylides derived from tetrahydroisoquinoline. These 1,3-dipoles react with various dipolarophiles to construct the five-membered pyrrolidine (B122466) ring with a high degree of stereocontrol. For example, the one-pot, three-component reaction of isatins, 1,2,3,4-tetrahydroisoquinoline, and specific dipolarophiles can yield complex dispirooxindole-pyrrolo[2,1-a]isoquinoline structures. These reactions often proceed with excellent diastereoselectivity, favoring a specific geometric isomer. The stereochemical outcome is typically governed by the facial selectivity of the approach of the dipolarophile to the azomethine ylide, with reactions often proceeding through a preferred exo transition state to minimize steric hindrance.

Visible-light photocatalysis has also emerged as a potent tool for the stereoselective synthesis of these scaffolds. Photoredox-induced radical 1,3-dipolar cycloadditions between tetrahydroisoquinolines and electron-deficient alkenes, such as coumarin (B35378) derivatives, provide access to fused pentacyclic pyrrolo[2,1-a]isoquinolines. These reactions are notable for their excellent diastereoselectivity, often exceeding a 20:1 diastereomeric ratio (d.r.), and their operation under mild, environmentally benign conditions.

Furthermore, diastereodivergent methods have been developed, allowing for the selective synthesis of either cis or trans isomers of a product from the same starting materials by tuning the reaction conditions or catalyst. One such approach involves a catalytic intramolecular acylsulfenylation of activated alkenes, which proceeds through a thia-Michael addition followed by an aldol-type cyclization to furnish tetrahydropyrrolo[2,1-a]isoquinoline derivatives with high diastereoselectivity for either the cis or trans product.

The table below highlights key research findings in the stereoselective synthesis of the pyrrolo[2,1-a]isoquinoline ring system.

Stereoselective Synthesis Methodologies

Reaction Type Catalyst/Promoter Key Substrates Stereoselectivity Outcome
[3+2] Cycloaddition None (thermal) Isatins, 1,2,3,4-Tetrahydroisoquinoline, Thiazolo[3,2-a]indole derivative Excellent yields and high diastereoselectivity via an exo-Re face approach.
[3+2] Cycloaddition None (thermal) Isatins, 1,2,3,4-Tetrahydroisoquinoline, Methyleneindolinones High diastereoselectivity, affording bispirooxindoles in up to 91% yield.
Photoredox Radical [3+2] Cycloaddition Visible Light / Photocatalyst Tetrahydroisoquinolines, Coumarin derivatives Excellent diastereoselectivity (d.r. >20:1) for fused pentacyclic scaffolds.
Intramolecular Acylsulfenylation Catalytic thia-Michael addition / aldol (B89426) sequence Activated alkenes with thioamide moiety Controllable diastereodivergent synthesis of both cis and trans products with excellent d.r.

Reaction Mechanisms and Reactivity Profiles of Pyrrolo 2,1 a Isoquinolines

Elucidation of Mechanistic Pathways in Synthesis

The construction of the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold can be achieved through several synthetic routes, each with its own distinct mechanistic underpinnings. These pathways often involve the generation of reactive intermediates and carefully orchestrated bond-forming events.

Detailed Studies of Isoquinolinium N-Ylide Generation

A prominent and widely utilized method for synthesizing pyrrolo[2,1-a]isoquinolines is the 1,3-dipolar cycloaddition reaction involving isoquinolinium N-ylides. nih.gov The generation of these key 1,3-dipoles is the initial and critical step in this process.

The mechanism for forming isoquinolinium N-ylides typically begins with the reaction of an isoquinolinium bromide with an epoxide. The bromide anion facilitates the nucleophilic opening of the epoxide ring, which in turn generates an alkoxide. This alkoxide is basic enough to deprotonate the isoquinolinium salt, leading to the formation of the isoquinolinium N-ylide. nih.gov This ylide exists in equilibrium with its tautomeric forms, which are the reactive species in the subsequent cycloaddition step. nih.gov

Table 1: Key Steps in Isoquinolinium N-Ylide Generation

StepDescriptionReactantsIntermediate/Product
1Nucleophilic Ring OpeningIsoquinolinium bromide, EpoxideAlkoxide
2DeprotonationAlkoxide, Isoquinolinium saltIsoquinolinium N-Ylide

Investigation of Intermediate Structures and Transition States

Following the generation of the isoquinolinium N-ylide, the reaction proceeds through a [3+2] cycloaddition with a suitable dipolarophile, such as an activated alkyne or olefin. This step leads to the formation of a primary cycloadduct. nih.gov The nature of the substituents on both the ylide and the dipolarophile can significantly influence the regioselectivity and stereoselectivity of this cycloaddition.

In some synthetic approaches, the transformation involves a sequence of rearrangements. For instance, a proposed mechanism for the formation of certain furo[2′,3′:2,3]pyrrolo[2,1-a]isoquinoline derivatives involves the initial formation of a pyrrole (B145914) ring, followed by a proton migration to create an ylidene fragment intermediate. A subsequent nih.govnih.gov-shift and a Wagner–Meerwein rearrangement lead to a cationic intermediate that undergoes final lactonization. mdpi.com

Detailed spectroscopic studies, including NOESY, HMQC, and HMBC NMR experiments, have been instrumental in elucidating the structures of key intermediates, such as 1-ylidene pyrrolo[2,1-a]isoquinolines, and confirming the proposed mechanistic pathways. mdpi.com

Radical-Mediated Reaction Pathways

While many syntheses of pyrrolo[2,1-a]isoquinolines proceed through ionic or pericyclic mechanisms, radical-mediated pathways have also been explored. These methods offer alternative strategies for constructing the heterocyclic core and can provide access to unique substitution patterns.

Derivatization and Functionalization Strategies on the Pyrrolo[2,1-a]isoquinoline Core

The inherent reactivity of the pyrrolo[2,1-a]isoquinoline nucleus allows for a wide range of derivatization and functionalization reactions. These modifications are key to tuning the electronic, steric, and pharmacological properties of the core structure.

Regioselective Functionalization at C-1 Position (e.g., Iodination)

The C-1 position of the pyrrolo[2,1-a]isoquinoline ring system is often a site for regioselective functionalization. For example, iodination at this position can be achieved, providing a versatile handle for further cross-coupling reactions to introduce a variety of substituents.

Substituent Introduction at C-2 Position (e.g., carboxamide, nitrile, Mannich bases)

The C-2 position of the 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold has been a particular focus for introducing diverse functional groups. nih.gov In an effort to explore alternatives to a previously studied aldehyde group at this position, researchers have successfully synthesized derivatives bearing carboxylate groups (both carboxylic acids and esters), nitriles, and Mannich bases like morpholinomethyl moieties. nih.gov These modifications aim to modulate the reactivity and biological activity of the parent compound. nih.gov

Furthermore, copper-catalyzed cascade reactions involving terminal alkynes, aldehydes, and tetrahydroisoquinolines have been developed to synthesize a variety of pyrrolo[2,1-a]isoquinolines with substituents at the C-2 position. nih.gov This multicomponent approach allows for the efficient construction of highly functionalized molecules. nih.gov

Table 2: Examples of C-2 Functionalization of 1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline

Functional GroupSynthetic StrategyPotential ApplicationReference
Carboxylate (COOH, COOEt)Replacement of aldehydeModulate reactivity and biological activity nih.gov
Nitrile (CN)Replacement of aldehydeModulate reactivity and biological activity nih.gov
MorpholinomethylMannich reactionModulate reactivity and biological activity nih.gov
Various substituentsCopper-catalyzed cascadeAccess to highly functionalized molecules nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for Pyrrolo 2,1 a Isoquinolines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of pyrrolo[2,1-a]isoquinolines. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, and two-dimensional techniques like NOESY are used to establish through-space proximities.

In the ¹H NMR spectrum of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, the proton on the C-2 position of the pyrrole (B145914) ring typically appears as a sharp singlet, confirming the regioselectivity of the synthetic reaction. nih.gov For instance, in ethyl 3-(4-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate, the H-2 proton signal is observed as a singlet at 7.74 ppm. nih.gov The protons of the isoquinoline (B145761) and phenyl moieties resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their substitution and electronic environment.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the pyrrolo[2,1-a]isoquinoline core and the phenyl substituent exhibit distinct signals that are sensitive to their local electronic environment. For example, in a series of 1-aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2-carboxylic acids, the chemical shifts of the carbons in the pyrrolo[2,1-a]isoquinoline framework were found to be consistent across the series, while the signals for the C-1 phenyl group varied with substitution. mdpi.com

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the structure of complex derivatives. For example, in a study of 1-ylidene pyrrolo[2,1-a]isoquinoline derivatives, NOESY correlations were observed between the H-1 proton and protons on the pyrrole and isoquinoline rings, while HMBC correlations established long-range connectivity between protons and carbons throughout the molecule. mdpi.com

A representative set of NMR data for a substituted 3-phenylpyrrolo[2,1-a]isoquinoline derivative is presented below:

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2 7.71 (s) 126.7, 127.9, 129.4, 129.6, 132.0, 135.2
H-5 9.60 (d, J = 7.4 Hz) 124.8
H-6 7.29 (d, J = 7.4 Hz) 115.4
H-7, H-8, H-9 7.64-7.68 (m) 126.7, 127.9, 129.4, 129.6, 132.0, 135.2
H-10 9.80-9.82 (m) 128.2
Phenyl H 7.35 (d, J = 8.0 Hz), 7.78 (d, J = 8.0 Hz) 129.4, 129.6
C-1 - 110.7
C-3 - 120.9, 122.8 124.7, 130.5, 137.2
C-6a, C-10a, C-10b - 120.9, 122.8 124.7, 130.5, 137.2
Carbonyl C - 188.0

Data adapted from a study on 1-acetyl-3-(4-methylbenzoyl)-pyrrolo[2,1-a]isoquinoline. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in a molecule. In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of carbonyl groups, aromatic rings, and other functional moieties.

The IR spectra of pyrrolo[2,1-a]isoquinolines typically show characteristic absorption bands for the C=O stretching vibration of any carbonyl groups present, which usually appear in the range of 1600-1800 cm⁻¹. For example, in a series of synthesized pyrrolo[2,1-a]isoquinoline derivatives, the carbonyl bands were observed in the expected ranges, confirming the presence of these functional groups. nih.gov The presence of aromatic C-H and C=C stretching vibrations are also readily identified in the IR spectrum.

The following table summarizes the characteristic IR absorption bands for functional groups commonly found in this compound derivatives:

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (carbonyl) 1619 - 1774
C-H (aromatic) ~3000 - 3100
C=C (aromatic) ~1450 - 1600
C-N ~1100 - 1350

Data compiled from various sources. nih.govmdpi.commdpi.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This technique is crucial for confirming the elemental composition of newly synthesized this compound derivatives.

In HRMS analysis, the experimentally determined mass of the molecular ion is compared to the calculated mass for a proposed molecular formula. A close match between the experimental and calculated masses provides strong evidence for the correctness of the proposed formula. For example, in the characterization of a newly synthesized furo[2′,3′:2,3]pyrrolo[2,1-a]isoquinoline derivative, the calculated mass for the protonated molecule [M+H]⁺ was 360.1442, and the found mass was 360.1451, which is a difference of only 2.5 ppm, confirming the molecular formula C₁₉H₂₁NO₆. mdpi.com

X-ray Crystallography for Definitive Determination of Molecular Structure and Stereochemistry

For a derivative, phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone, an X-ray crystallographic analysis confirmed its structure. nih.govresearchgate.net The analysis revealed that the fused isoquinoline-pyrrole system is planar, and the phenyl ring is twisted with respect to this plane. nih.govresearchgate.net The bond lengths and angles within the molecule were found to be within normal ranges. nih.govresearchgate.net

Table 3: Selected Crystallographic Data for Phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone

Parameter Value
Molecular Formula C₁₉H₁₃NO
Molecular Weight 271.30
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 28.637 (6)
b (Å) 4.0400 (8)
c (Å) 11.824 (2)
β (°) 101.02 (3)
Volume (ų) 1342.7 (5)

Data obtained from the crystallographic study of phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone. nih.govresearchgate.net

In another example, the crystal structure of 3-phenyl-1-[2-(3-phenylisoquinolin-1-yl)diselanyl]isoquinoline was determined, revealing a dihedral angle of 14.92 (2)° between the isoquinoline-1-selenol group and the phenyl ring. nih.gov

Theoretical and Computational Investigations of 3 Phenylpyrrolo 2,1 a Isoquinoline and Its Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Selectivity Prediction

While comprehensive DFT studies specifically detailing the reaction mechanisms for the synthesis of 3-phenylpyrrolo[2,1-a]isoquinoline are not extensively reported in the public domain, the broader class of pyrrolo[2,1-a]isoquinolines has been the subject of computational investigation to understand their formation and properties.

For instance, in the synthesis of related pyrrolo[2,1-a]isoquinolines as multitasking organophotocatalysts, DFT calculations have been employed to understand their photophysical and electrochemical characteristics. These studies have tailored the modification of electron-withdrawing groups and their positions to influence the redox windows and triplet-state energies of the resulting compounds researchgate.net.

In a study on the formation of lactone-annelated pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, a plausible reaction mechanism was proposed, although explicit DFT calculations were not detailed mdpi.com. The proposed mechanism involves the polarization of an enamine moiety, followed by the formation of a pyrrole (B145914) ring and a subsequent japsonline.comnih.gov-shift and Wagner-Meerwein rearrangement mdpi.com. Such proposed pathways present an opportunity for future DFT studies to validate the suggested intermediates and transition states, thereby providing a deeper understanding of the reaction landscape.

The nitration of pyrrolo[2,1-a]isoquinolines has also been studied, with various nitrating agents leading to nitro-bearing derivatives in acceptable to good yields under mild conditions acs.org. DFT calculations could be instrumental in elucidating the regioselectivity of these nitration reactions.

Molecular Docking Studies to Investigate Molecular Recognition and Binding

Molecular docking has been a pivotal tool in understanding the molecular recognition processes of this compound derivatives at their biological targets. These studies have been instrumental in rationalizing the structure-activity relationships of these compounds.

In the development of novel antiproliferative agents, molecular docking calculations were used to explore the binding of 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives to P-glycoprotein (P-gp), a key protein in multidrug resistance nih.gov. These in silico studies helped to rationalize the observed P-gp inhibitory potency of the synthesized compounds nih.gov.

Furthermore, docking studies have been employed to investigate the interaction of 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives with the estrogen receptor α (ERα) nih.govresearchgate.net. By comparing the binding mode of these compounds with that of known ERα modulators like tamoxifen (B1202), researchers have been able to propose a mechanism for their cytotoxic activity in breast cancer cell lines nih.govresearchgate.net. For example, the docking of 2-(4-(5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine into the ERα active site revealed key interactions that likely contribute to its potent cytotoxicity nih.gov.

In a study on substituted pyrrolo[2,1-a]isoquinolinone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), molecular docking was a key component of a combined computational approach to design new inhibitors rsc.org.

The following table summarizes some of the molecular docking studies conducted on pyrrolo[2,1-a]isoquinoline derivatives:

Derivative ClassTarget ProteinKey Findings
1-Phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolinesP-glycoprotein (P-gp)Rationalized P-gp inhibitory potency.
1,2-Diaryl-5,6-dihydropyrrolo[2,1-a]isoquinolinesEstrogen Receptor α (ERα)Proposed a mechanism for cytotoxic activity in breast cancer cells.
Substituted pyrrolo[2,1-a]isoquinolinonesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)Guided the design of new inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of this compound derivatives and to study the dynamic nature of their interactions with biological targets.

While specific MD simulation studies on this compound are limited in the available literature, research on related structures provides valuable insights. For instance, a study on a pyrrolo[1,2-a]quinazoline derivative, identified through virtual screening as a potential inhibitor of DNA gyrase B, employed MD simulations to assess the stability of the ligand-enzyme complex nih.govnih.gov. The simulations revealed that an optimized derivative exhibited greater stability in the binding pocket compared to the parent compound nih.govnih.gov.

In another study focusing on substituted pyrrolo[2,1-a]isoquinolinone derivatives as cholinesterase inhibitors, dynamic molecular simulations were part of a combined modeling approach to design potent ligands rsc.org. These simulations provided a more realistic picture of the ligand-protein interactions over time, complementing the static view offered by molecular docking rsc.org.

These examples highlight the potential of MD simulations to refine the understanding of how this compound derivatives behave in a biological environment, providing a basis for the rational design of more effective therapeutic agents.

Computational Analysis of Configurational Entropy

The computational analysis of configurational entropy, which quantifies the degree of disorder in a system and its impact on binding affinity, is a sophisticated aspect of computational drug design. At present, there is a lack of specific studies in the publicly available scientific literature that focus on the computational analysis of configurational entropy for this compound and its derivatives. This represents a potential area for future research to gain a more complete understanding of the thermodynamics of ligand binding for this class of compounds.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, and computational approaches have greatly accelerated this process for the this compound scaffold. By synthesizing and testing a series of derivatives, and correlating their structural features with their biological activities, researchers have been able to identify key pharmacophoric elements.

For instance, in the development of antiproliferative agents, SAR studies on 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives revealed the importance of substituents on the C-2 phenyl ring for cytotoxic activity and P-gp inhibition nih.govsemanticscholar.org. The replacement of an aldehyde group at the C-2 position with other functional groups like carboxylates, nitriles, and Mannich bases led to varying levels of activity, with a morpholinomethyl Mannich base derivative showing particularly promising results nih.gov.

Quantitative structure-activity relationship (QSAR) studies, a more quantitative computational approach, have also been applied to the broader class of isoquinoline (B145761) derivatives. For example, QSAR modeling of isoquinoline derivatives as AKR1C3 inhibitors has been used for lead optimization japsonline.com. Another QSAR study on tricyclic quinoline (B57606) derivatives with diuretic activity identified key molecular descriptors that correlate with their biological function uran.ua. While not specific to 3-phenylpyrrolo[2,1-a]isoquinolines, these studies demonstrate the power of QSAR in guiding the design of new bioactive compounds.

The following table summarizes key SAR findings for pyrrolo[2,1-a]isoquinoline derivatives:

Scaffold PositionModificationImpact on Activity
C-2 of Phenyl RingIntroduction of N,N-diethylaminoethoxy, piperidinylethoxy, or morpholinylethoxy groupsInfluenced cytotoxic activity against various cancer cell lines.
C-2 of Pyrrole RingReplacement of aldehyde with carboxylates, nitriles, or Mannich basesVaried cytotoxic and P-gp inhibitory activity.
GeneralModifications on the basic side chainSignificant influence on cell cytotoxicity.

Chemoinformatic Approaches for Compound Library Design and Virtual Screening

Chemoinformatics provides a powerful platform for the design of compound libraries and the use of virtual screening to identify promising new derivatives of the this compound scaffold.

While specific examples of large-scale virtual screening for this compound derivatives are not widely reported, studies on related heterocyclic systems demonstrate the utility of this approach. For example, a virtual screening of over 20,000 natural products led to the identification of a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of DNA gyrase B nih.govnih.gov. This highlights how large compound databases can be computationally filtered and screened to find novel hits.

The design of new 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives has been guided by a chemoinformatic approach that combined the pharmacophoric features of known cytotoxic agents like tamoxifen with the pyrrolo[2,1-a]isoquinoline scaffold nih.govresearchgate.net. This strategy of "scaffold hopping" and pharmacophore-based design is a key chemoinformatic tool for generating novel compound libraries with a higher probability of biological activity.

Furthermore, the development of QSAR and pharmacophore models for related compounds, such as pyrrolo[1,2-a] japsonline.comnih.govuran.uatriazino[2,3-c]quinazolines, provides a framework for the virtual screening of compound collections to identify new anti-inflammatory agents zsmu.edu.ua. Similar models could be developed and applied to the this compound scaffold to explore a wider range of biological activities.

Chemical Applications and Derivatization Strategies of the Pyrrolo 2,1 a Isoquinoline Scaffold

Application of Pyrrolo[2,1-a]isoquinolines as Organophotocatalysts in Organic Synthesis

Pyrrolo[2,1-a]isoquinolines (PIqs) bearing electron-withdrawing groups have been designed and synthesized to function as potent organophotocatalysts. kyushu-u.ac.jpresearchgate.net These compounds can be excited by visible light, leading to wider redox windows and higher triplet-state energies, which allows them to catalyze a variety of molecular transformations. kyushu-u.ac.jpresearchgate.net

Exploration of Tunable Redox Potentials and Energy-Transfer Properties

The photophysical and electrochemical properties of PIqs can be fine-tuned by altering the nature and position of electron-withdrawing groups on the scaffold. kyushu-u.ac.jp This tunability allows for precise control over their reactivity, guiding them to facilitate desired photocatalytic events, including single-electron transfer (SET) and energy transfer (EnT). kyushu-u.ac.jpresearchgate.net Researchers have demonstrated that the introduction of electron-withdrawing groups enhances the redox potential window and excitation energy of PIqs in their photoexcited states. kyushu-u.ac.jp

Catalytic Applications in Various Molecular Transformations, including Cross-Coupling Reactions

PIqs have shown remarkable efficacy as organophotocatalysts in several molecular transformations. kyushu-u.ac.jp They have been successfully employed in redox-neutral (hetero)biaryl cross-coupling reactions between aryl halides and (hetero)arenes. kyushu-u.ac.jp Furthermore, these catalysts have proven effective in nickel-catalyzed amination and oxygenation of aryl halides, as well as in decarboxylative cross-coupling reactions involving α-amino acids and aryl halides. kyushu-u.ac.jpresearchgate.net For instance, PIq-1 has been identified as a highly efficient redox mediator in the Ni-catalyzed C–N cross-coupling of aryl halides with pyrrolidine (B122466). kyushu-u.ac.jp The catalytic activity of PIqs is indispensable for these transformations, as reactions show minimal to no conversion in the absence of the photocatalyst. kyushu-u.ac.jp

Utilization in the Total Synthesis of Complex Natural Products and Analogues (e.g., Lamellarins)

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is a key structural motif in a class of marine alkaloids known as lamellarins, which exhibit a range of biological activities, including potent cytotoxicity against tumor cells. nih.gov Consequently, significant research efforts have been directed towards the total synthesis of lamellarins and their analogues. nih.gov Various synthetic strategies have been developed to construct the pyrrolo[2,1-a]isoquinoline core, which serves as a crucial intermediate in the synthesis of these complex natural products. nih.govnih.gov For example, the synthesis of lamellarin D has been achieved through a cyclocondensation reaction. nih.gov

Development of Structurally Diverse Compound Libraries for Chemical Biology Research

The development of compound libraries based on the pyrrolo[2,1-a]isoquinoline scaffold is a key strategy in chemical biology research for the discovery of new bioactive molecules. helsinki.fi These libraries are created by introducing a wide array of substituents and functional groups onto the core structure, allowing for the exploration of structure-activity relationships.

Synthesis of Fluorinated Pyrrolo[2,1-a]isoquinoline Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. An efficient one-pot, microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles has been developed. rsc.org This method allows for the creation of structurally diverse 3-fluoroisoquinolines with a fluoroalkyl group at the 1-position. rsc.org The presence of fluorine at the 3-position and a halogen at the 4-position enables further modifications through nucleophilic aromatic substitution and cross-coupling reactions. rsc.org

Introduction of Diverse Substituents (e.g., ester, nitrile, ketone, amide, various aryl groups)

A variety of synthetic methods have been employed to introduce diverse functional groups onto the pyrrolo[2,1-a]isoquinoline scaffold, leading to the creation of extensive compound libraries.

Functional GroupSynthetic MethodReference
Ester Domino reaction between 1-benzoyl-3,4-dihydroisoquinolines and electron-deficient alkenes. nih.gov
Reaction of isoquinoline (B145761) in the presence of ZnO under microwave activation. nih.gov
Nitrile Domino reaction between 1-benzoyl-3,4-dihydroisoquinolines and electron-deficient alkenes in boiling trifluoroethanol. nih.gov
One-pot reaction of aldehydes with hydroxylamine (B1172632) hydrochloride followed by boiling in acetic anhydride (B1165640). nih.gov
Ketone Reaction of a DMF solution of 2-(2-oxo-2-phenylethyl)isoquinolinium (B11712612) bromide with maleic acid. nih.gov
Amide Not explicitly detailed in the provided search results, but the existence of 3-phenylpyrrolo[2,1-a]isoquinoline-2-carboxamide suggests its synthesis is established. chemsynthesis.com
Aryl Groups Suzuki and Stille cross-coupling reactions have been utilized for the synthesis of 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives. nih.gov

These derivatization strategies have enabled the synthesis of a wide range of pyrrolo[2,1-a]isoquinoline analogues with varied electronic and steric properties, which are valuable for screening for potential therapeutic applications. nih.govnih.gov

Q & A

Q. Basic

  • ¹H/¹³C NMR : Critical for identifying proton environments and carbon frameworks, especially distinguishing dihydro vs. aromatic regions (e.g., 2,3-dihydro derivatives show distinct splitting patterns) .
  • X-ray Crystallography : Confirms planarity of the fused isoquinoline-pyrrole system and dihedral angles (e.g., 53.73° between the scaffold and phenyl groups in crystallized derivatives) .
  • IR and Mass Spectrometry : Validate functional groups (e.g., nitriles, carbonyls) and molecular weights .

How do microwave-assisted and mechanochemical methods improve synthesis efficiency?

Q. Advanced

  • Microwave-Assisted Reactions : Accelerate three-component domino reactions (e.g., 130°C, 4 h) for C-3-N-functionalized derivatives, reducing reaction times from days to hours .
  • Mechanochemical Synthesis : Solvent-free ball milling combined with TMSOTf-catalyzed cyclization achieves pyrrolo[2,1-a]isoquinolines under mild conditions (20°C), minimizing waste and enabling structural diversity .
  • Photocatalysis : Visible-light-driven [3+2] cycloaddition/aromatization using methylene blue and O₂ oxidizes intermediates efficiently (yields: 60-85%) .

What strategies address challenges in introducing trifluoromethyl groups into the scaffold?

Q. Advanced

  • Tungsten-Catalyzed Decarboxylation : One-pot [3+2] cycloaddition of tetrahydroquinolines with 2-(trifluoromethyl)acrylic acid under visible light (450 nm LEDs, O₂ atmosphere) achieves trifluoromethylation with >80% yields .
  • Radical Sulfonylation : Metal-free three-component reactions using DABCO·(SO₂)₂ and aryldiazonium salts introduce sulfonyl groups at C-3 under mild conditions .
  • Limitations : Traditional methods struggle with steric hindrance; photoredox catalysis or transition-metal mediators are preferred for CF₃ incorporation .

How do metal-catalyzed and metal-free approaches compare in functionalizing this scaffold?

Q. Advanced

Method Conditions Advantages Limitations Ref
FeCl₃ Catalysis120°C, chlorobenzene, air oxidantHigh yields (75-90%), broad substrate scopeRequires inert atmosphere
Metal-Free CyclizationDCM, room temperature, 48-72 hEco-friendly, no metal contaminationLonger reaction times
I₂-DMSO MediatedOxidative N–H/α-C(sp³)–H difunctionalizationRapid access to spiro-oxindole derivativesLimited to tetrahydroisoquinolines

What are key considerations in designing SAR studies for anti-cancer derivatives?

Q. Advanced

  • Core Modifications : Introducing spiro-oxindole or trifluoromethyl groups enhances lipophilicity and metabolic stability .
  • Functionalization Sites : C-3 and C-10b positions are critical for cytotoxicity; electron-withdrawing groups (NO₂, CF₃) improve DNA intercalation .
  • In Vitro Models : Prioritize lamellarin-inspired derivatives for multidrug resistance reversal (e.g., P-glycoprotein inhibition) .

What biological activities are associated with this scaffold?

Q. Basic

  • Anti-Cancer : Lamellarin alkaloids and synthetic analogs inhibit topoisomerase I and induce apoptosis in leukemia (IC₅₀: 0.1–5 μM) .
  • Anti-HIV-1 : Selectively target viral integrase (EC₅₀: <1 μM in pseudotyped HIV-1 assays) .
  • Anti-Inflammatory : Suppress COX-2 and TNF-α pathways in macrophage models .

How do radical cascade cyclization and SO₂ insertion expand functionalization?

Q. Advanced

  • Radical Cyclization : Photocatalyzed reactions (e.g., Ru(bpy)₃²⁺) generate indolo[2,1-a]isoquinolines via aryl radical intermediates, tolerating esters and nitriles .
  • SO₂ Insertion : Three-component reactions with 2-aryl-N-acryloyl indoles and aryldiazonium salts yield sulfonylated derivatives (70-92% yields), enabling late-stage diversification .

What mechanistic insights explain regioselectivity in 1,3-dipolar cycloadditions?

Q. Advanced

  • Dipolarophile Orientation : Non-symmetrical alkynes (e.g., methyl propiolate) favor C-3 attack due to electronic effects, guided by DFT calculations .
  • Oxonium Intermediates : TMSOTf generates reactive oxonium ions, directing cyclization to pyrrolo[2,1-a] over alternative fused systems .

What precursors are critical in multi-step synthesis of 3-phenyl derivatives?

Q. Basic

  • Chalcones : Provide α,β-unsaturated ketones for Paal-Knorr cyclization .
  • Tetrahydroisoquinolines : Serve as dipolarophiles in FeCl₃-catalyzed [3+2] cycloadditions .
  • Maleimides : Participate in benzoic acid-catalyzed [3+2] cycloadditions for hexahydro derivatives .

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